molecular formula C14H6Cl2F3NO4 B8726298 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride CAS No. 67446-83-7

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride

Cat. No. B8726298
CAS RN: 67446-83-7
M. Wt: 380.1 g/mol
InChI Key: KGPHNHSAYAXSOW-UHFFFAOYSA-N
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Description

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C14H6Cl2F3NO4 and its molecular weight is 380.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67446-83-7

Product Name

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride

Molecular Formula

C14H6Cl2F3NO4

Molecular Weight

380.1 g/mol

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride

InChI

InChI=1S/C14H6Cl2F3NO4/c15-10-5-7(14(17,18)19)1-4-12(10)24-8-2-3-11(20(22)23)9(6-8)13(16)21/h1-6H

InChI Key

KGPHNHSAYAXSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (448.1 g, 1.24 mole), thionyl chloride (458 g) and toluene (250 ml) was held at reflux for 8 hrs. The excess thionyl chloride and the solvent were stripped off under reduced pressure to give a reddish solid, which upon recrystallization from hexane-toluene afforded 282.9 g of the desired benzoyl chloride as a light yellow crystalline solid; mp 63°-69° C.
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448.1 g
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458 g
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250 mL
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Synthesis routes and methods II

Procedure details

0.3 Part of 2-nitro-5-(2-chloro-4-trifluoromethylphenoxy)benzoic acid and 0.83 part of thionyl chloride for 2 hours. After the reaction, the excess of thionyl chloride was removed under reduced pressure to give 0.31 part of 2-nitro-5-(2-chloro-4-trifluoromethylphenoxy)benzoyl chloride. The resulting benzoyl chloride was added dropwise to a mixture of 0.14 part of diethylaminomethyl phosphonate, 0.095 part of triethylamine and 6 parts by volume of benzene with ice cooling. After the addition, the mixture was stirred at room temperature for 4 hours, and water was added. The mixture was then extracted with benzene, and the extract was washed with a saturated aqueous solution of sodium hydrogen carbonate and water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 0.3 part of the desired compound (100). The IR and NMR spectral data of the compound are shown in Table 1.
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